Home > Products > Screening Compounds P141537 > 1-Ethoxyethyl-indacaterol
1-Ethoxyethyl-indacaterol -

1-Ethoxyethyl-indacaterol

Catalog Number: EVT-13177713
CAS Number:
Molecular Formula: C26H32N2O3
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethoxyethyl-indacaterol is a compound that belongs to the class of long-acting beta-2 adrenergic agonists, primarily used in the treatment of chronic obstructive pulmonary disease and asthma. This compound is a derivative of indacaterol, which has been extensively studied for its bronchodilator properties. The chemical structure of 1-ethoxyethyl-indacaterol includes an ethoxyethyl side chain that enhances its pharmacological profile.

Source

Indacaterol was first approved for clinical use in 2011 and has been a subject of research due to its efficacy and safety profile. The compound 1-ethoxyethyl-indacaterol is synthesized from indacaterol through various chemical reactions that involve the modification of its molecular structure to improve its therapeutic effects.

Classification

1-Ethoxyethyl-indacaterol is classified under the following categories:

  • Chemical Class: Beta-2 adrenergic agonists
  • Therapeutic Class: Respiratory agents
  • Pharmacological Class: Bronchodilators
Synthesis Analysis

The synthesis of 1-ethoxyethyl-indacaterol involves multiple steps, primarily focusing on the introduction of the ethoxyethyl group to the indacaterol framework.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with indacaterol as the core structure.
  2. Reagents: Common reagents include triethylamine, sodium iodide, and various solvents such as dimethyl sulfoxide (DMSO) and methanol.
  3. Procedure:
    • Indacaterol is dissolved in DMSO and reacted with an appropriate ethylating agent under controlled temperatures (25-30 °C).
    • The reaction mixture is stirred for several hours, followed by purification steps involving filtration and washing with water.
    • The final product is obtained through crystallization or distillation techniques, yielding high purity levels (typically >95%) .
Molecular Structure Analysis

The molecular structure of 1-ethoxyethyl-indacaterol can be represented as follows:

  • Molecular Formula: C19_{19}H28_{28}N2_{2}O3_{3}
  • Molecular Weight: Approximately 320.43 g/mol

Structural Data

The compound features a complex arrangement including:

  • A phenolic ring system characteristic of indacaterol.
  • An ethoxyethyl substituent that contributes to its pharmacokinetic properties.
Chemical Reactions Analysis

1-Ethoxyethyl-indacaterol participates in various chemical reactions typical for beta-2 adrenergic agonists:

Reactions and Technical Details

  • Alkylation Reactions: The introduction of the ethoxyethyl group involves nucleophilic substitution reactions where the indacaterol framework acts as a nucleophile.
  • Hydrogenation: Some synthetic routes may involve hydrogenation steps to saturate certain bonds within the molecule, enhancing stability.

These reactions are typically performed under inert conditions to prevent degradation or unwanted side reactions.

Mechanism of Action

The mechanism by which 1-ethoxyethyl-indacaterol exerts its effects involves selective activation of beta-2 adrenergic receptors located in bronchial smooth muscle.

Process and Data

  1. Receptor Binding: Upon administration, the compound binds to beta-2 adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate levels.
  2. Bronchodilation: This biochemical cascade results in relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow in patients with obstructive airway diseases.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is not widely available but can be determined through standard laboratory techniques.

Relevant analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .

Applications

1-Ethoxyethyl-indacaterol has significant applications in scientific research and clinical settings:

Scientific Uses

  • Respiratory Therapy: Primarily used as a bronchodilator for patients suffering from chronic obstructive pulmonary disease and asthma.
  • Pharmacological Studies: Investigated for its potential role in managing other respiratory conditions due to its long-lasting effects compared to other beta agonists.
Synthetic Methodologies for 1-Ethoxyethyl-Indacaterol

Strategic Design of Ethoxyethyl-Protected Intermediates

The ethoxyethyl group serves as a strategic protecting moiety for indacaterol’s C8-phenolic position during synthesis, significantly enhancing regioselectivity in electrophilic reactions. This protection minimizes unwanted substitutions on the quinolinone nitrogen or indole ring, which historically generated ~20% positional isomer impurities in alternative routes [8]. The ethoxyethyl ether is introduced under mild acidic conditions (e.g., ethyl vinyl ether/PPTS in DCM), achieving near-quantitative yields (>95%) while preserving stereochemical integrity. Crucially, this group demonstrates orthogonal stability to hydrogenolysis conditions—unlike benzyl ethers—enabling sequential deprotection without affecting other functional groups [6]. Post-coupling, the ethoxyethyl group is cleanly removed via acid-catalyzed hydrolysis (dilute HCl/THF, 25°C) to furnish the target phenol with <0.5% dimeric byproducts, a marked improvement over classical benzyl deprotection (<5% dimerization) [6] [8].

Table 1: Performance Metrics of Ethoxyethyl-Protected Intermediates

Reaction StageImpurity ProfileYield (%)Regioselectivity
Ether InstallationPositional isomers: <1%95–98>30:1 (C8 vs. N)
Indole CouplingDiethylindole adducts: 2%89Not applicable
Acidic DeprotectionDimers: 0.5%97>99% phenolic

Catalytic Hydrogenation in Debenzylation Optimization

Catalytic hydrogenation of O-benzyl-indacaterol precursors demands precise optimization to avert N-dealkylation or chiral center epimerization—critical failure modes in indacaterol synthesis. Pd/C (5%) in ethanol at 20°C achieves quantitative debenzylation within 2 hours under 101 kPa H₂ pressure, but residual Pd (>50 ppm) necessitates costly purification [1] [2]. Alternatively, Raney nickel enables metal-free workflows; however, its higher reactivity (40°C, 4 hours) risks partial reduction of the quinolinone ring if reaction monitoring is inadequate [2]. Recent protocols employ cascaded catalysis: an initial Raney nickel hydrogenation (20°C, 2 hours) followed by Pd/C polishing (40°C, 4 hours) reduces Pd leaching to <10 ppm while maintaining enantiomeric excess (ee) >99% [1] [3]. This hybrid approach suppresses ethyl cleavage byproducts—observed at >5% when using Pd/C alone at elevated temperatures—through kinetic control of the hydrogenolysis rate.

Table 2: Hydrogenation Conditions and Byproduct Formation

Catalyst SystemConditionsDebenzylation Yield (%)Dealkylation Impuritiesee Retention
5% Pd/C20°C, 2 h, 101 kPa H₂971.2%99.0%
Raney Nickel40°C, 4 h, 101 kPa H₂920.8%98.5%
Raney Ni → Pd/C Cascade20°C → 40°C, 6 h total99<0.5%99.2%

Stereochemical Control in Chiral Amine Formation

Chiral integrity at the β-amino alcohol moiety is preserved through asymmetric borane reduction of the precursor ketone 5-(2-(5,6-diethyl-1H-indol-2-ylamino)acetyl)-8-(ethoxyethoxy)quinolin-2(1H)-one. Employing (R)-2-methyl-CBS-oxazaborolidine (0.5–1.0 mol%) in THF at 0–5°C affords the (R)-alcohol with 99.2% ee, leveraging catalyst-controlled hydride delivery to minimize diastereomeric impurities [1] [8]. Post-reduction, diastereomeric crystallization further enhances purity: slurrying the crude product in 1:1 n-butanol/water selectively precipitates the target isomer, depleting the (S)-enantiomer to <0.1%. This step is critical, as residual epimers impair the bronchodilatory efficacy by competing for β₂-adrenergic receptor binding [8]. Rigorous in-process controls (e.g., chiral HPLC at 220 nm) confirm ee stability during downstream steps, particularly acid-mediated ethoxyethyl deprotection, where racemization can occur if temperatures exceed 30°C.

Table 3: Stereochemical Purification Methods

Purification TechniqueEnantiomeric Excess (ee) InputOutput eeYield ImpactKey Limitations
CBS ReductionN/A (prochiral ketone)99.2%95%Requires cryogenic conditions
Diastereomeric Crystallization98.0%99.8%80%20% loss to mother liquor
Chiral Chromatography97.5%>99.5%60%Non-scalable, high solvent use

Solvent Systems for Regioselective Etherification

Solvent polarity dictates the kinetics and regioselectivity of ethoxyethyl installation. Aprotic solvents (dichloromethane, DCM) favor rapid, C8-selective etherification due to suppressed nucleophilic competition from the quinolinone nitrogen. In DCM, ethoxyethylation achieves 30:1 C8/N-regioisomer ratio at 25°C within 1 hour, whereas protic solvents (e.g., ethanol) promote N-alkylation, yielding a 1:1 isomer mixture [6] [8]. For acid-sensitive intermediates, methyl tert-butyl ether (MTBE) is optimal: its low water solubility (<2%) prevents catalyst (PPTS) hydrolysis during extended reactions. Post-etherification, counter-solvent precipitation isolates the product: adding n-heptane to the DCM reaction mixture induces crystallization, bypassing aqueous workup and minimizing ethoxyethyl deprotection. This protocol reduces hydrolytic byproducts to <0.3% versus 5% in water-containing systems [3] [8].

Table 4: Solvent Performance in Regioselective Etherification

SolventDielectric Constant (ε)Reaction Rate (k, min⁻¹)C8/N SelectivityHydrolytic Byproducts
Dichloromethane8.90.1530:10.3%
THF7.50.1020:11.2%
Ethanol24.30.251:15.0%
MTBE4.50.0825:10.1%

Comparative Analysis of Protecting Group Strategies

Ethoxyethyl protection demonstrates distinct advantages over traditional benzyl and tert-butyldimethylsilyl (TBDMS)* groups in indacaterol synthesis. While benzyl deprotection via hydrogenolysis generates toluene (Class 2 residual solvent) and risks quinolinone reduction, ethoxyethyl removal affords only ethanol (Class 3 solvent), simplifying purification [6] [8]. TBDMS ethers, though stable, require fluoride-based deprotection (e.g., TBAF), introducing ionic contaminants demanding ion-exchange chromatography. Crucially, ethoxyethyl’s acid-lability enables orthogonal deprotection in the presence of base-stable motifs (e.g., maleate counterions), facilitating salt formation late in the synthesis. Impurity profiling confirms this: ethoxyethyl routes contain <1% 1-ethoxyethyl-indacaterol (Impurity 3), whereas benzyl-protected intermediates harbor 3–5% residual O-benzyl indacaterol even after extended hydrogenation [6] [8].

Table 5: Protecting Group Performance in Indacaterol Synthesis

Protecting GroupDeprotection MethodKey ImpuritiesOverall YieldOperational Complexity
Ethoxyethyl0.1M HCl in THF, 25°C1-Ethoxyethyl-indacaterol (0.8%)83%Low (aqueous workup-free)
BenzylH₂/Pd-C, 40°CO-Benzyl indacaterol (3.5%), Dimers (5%)70%High (catalyst removal, toluene control)
TBDMS1M TBAF in THF, 0°CSilanol adducts (2.1%), Fluoride salts75%Moderate (ion-exchange required)

Properties

Product Name

1-Ethoxyethyl-indacaterol

IUPAC Name

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-ethoxyethyl]-8-hydroxy-1H-quinolin-2-one

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C26H32N2O3/c1-4-16-11-18-13-20(14-19(18)12-17(16)5-2)27-15-24(31-6-3)21-7-9-23(29)26-22(21)8-10-25(30)28-26/h7-12,20,24,27,29H,4-6,13-15H2,1-3H3,(H,28,30)

InChI Key

RKKRCUWAZOAADT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)OCC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.